

Application Notes and Protocols: Oxacyclohexadecan-2-one as a Chemical Probe

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Compound of Interest

Compound Name: Oxacyclohexadecan-2-one

Cat. No.: B145818

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Disclaimer: The use of **Oxacyclohexadecan-2-one** as a chemical probe in biological systems is not a widely established application. This document provides a hypothetical framework and associated protocols to guide researchers on how this molecule could be potentially utilized as a chemical probe, based on established principles of chemical biology. The experimental data and pathways described herein are illustrative.

Introduction to Oxacyclohexadecan-2-one

Oxacyclohexadecan-2-one, also known by synonyms such as 15-Pentadecanolide or Exaltolide, is a macrocyclic lactone.[1][2][3] It is a naturally occurring compound found in angelica root oil and is primarily used in the fragrance and cosmetic industries for its persistent, musk-like odor.[2][4] Its chemical structure is a 16-membered ring containing an ester group. While the native molecule exhibits low biological reactivity, its backbone can serve as a scaffold for the synthesis of functionalized chemical probes.

A derivative, 13-Hydroxy-**oxacyclohexadecan-2-one**, possesses a reactive hydroxyl group, making it a candidate for chemical modifications to create probes for studying biological systems.[5]

Hypothetical Application: A Functionalized Oxacyclohexadecan-2-one Probe (FOP) for Studying Lipid Signaling

For the purpose of these application notes, we will consider a hypothetical functionalized derivative of **Oxacyclohexadecan-2-one**, termed FOP (Functionalized **Oxacyclohexadecan-2-one** Probe). FOP is designed to investigate the activity of a hypothetical enzyme, Lactone Hydrolase 1 (LH1), which is postulated to be a key regulator in a novel lipid signaling pathway involved in cellular stress responses.

FOP is synthesized by incorporating a fluorophore and a reactive group (e.g., an alkyne for click chemistry) onto the **Oxacyclohexadecan-2-one** scaffold. This allows for both visualization and affinity-based pulldown of its interacting partners.

Table 1: Properties of the Hypothetical FOP

Property	Value
Molecular Weight	~550 g/mol
Excitation Wavelength	488 nm
Emission Wavelength	520 nm
Binding Affinity (Kd) for LH1	75 nM
Cell Permeability	High
Solubility	Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. ^{[4][6]}

Experimental Protocols

Protocol 1: In Vitro LH1 Activity Assay using FOP

This protocol describes a fluorometric assay to measure the activity of purified LH1 enzyme by detecting the cleavage of the lactone ring in FOP.

Materials:

- Purified recombinant LH1 enzyme
- FOP stock solution (10 mM in DMSO)

- Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of the LH1 enzyme in Assay Buffer.
- Prepare a working solution of FOP at 10 μ M in Assay Buffer.
- In a 96-well plate, add 50 μ L of each LH1 dilution to triplicate wells. Include a no-enzyme control.
- Initiate the reaction by adding 50 μ L of the 10 μ M FOP working solution to all wells, making the final FOP concentration 5 μ M.
- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Measure the increase in fluorescence intensity (Excitation: 488 nm, Emission: 520 nm) every 2 minutes for 60 minutes. The cleavage of the lactone ring is designed to cause a conformational change that enhances the fluorescence of the attached fluorophore.
- Calculate the initial reaction velocity (V_0) from the linear phase of the fluorescence curve for each enzyme concentration.
- Plot V_0 against LH1 concentration to determine the enzyme kinetics.

Table 2: Representative Data for In Vitro LH1 Assay

LH1 Concentration (nM)	Initial Velocity (RFU/min)
0	5.2 ± 0.8
10	58.7 ± 4.1
25	145.3 ± 9.8
50	290.1 ± 15.2
100	550.6 ± 25.7

Protocol 2: Cellular Imaging of LH1 Activity

This protocol details the use of FOP to visualize the subcellular localization of LH1 activity in cultured cells.

Materials:

- HeLa cells (or other cell line of interest)
- DMEM with 10% FBS
- FOP stock solution (10 mM in DMSO)
- Hoechst 33342 stain
- Confocal microscope

Procedure:

- Seed HeLa cells on glass-bottom dishes and culture overnight.
- Treat the cells with an appropriate stimulus to induce the hypothetical stress response pathway (e.g., 100 µM H₂O₂ for 1 hour). Include an untreated control group.
- Remove the culture medium and wash the cells with PBS.
- Incubate the cells with 1 µM FOP in serum-free medium for 30 minutes at 37°C.

- Wash the cells twice with PBS to remove excess probe.
- Stain the nuclei with Hoechst 33342 for 10 minutes.
- Image the cells using a confocal microscope with appropriate laser lines for FOP (e.g., 488 nm) and Hoechst (e.g., 405 nm).

Protocol 3: Pull-down of FOP-interacting Proteins

This protocol describes an affinity-based pull-down experiment to identify proteins that interact with FOP, using its alkyne handle for click chemistry.

Materials:

- Cell lysate from cells treated with FOP
- Azide-biotin tag
- Click chemistry reaction buffer (e.g., containing copper (II) sulfate, TBTA, and sodium ascorbate)
- Streptavidin-coated magnetic beads
- Wash buffers
- SDS-PAGE and Western blotting reagents or Mass Spectrometry facility

Procedure:

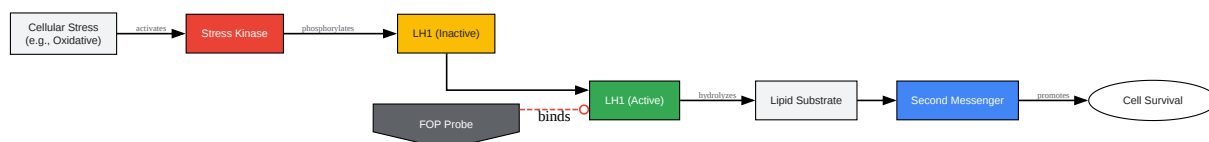
- Treat cultured cells with 5 μ M FOP for 2 hours.
- Lyse the cells and quantify the protein concentration.
- To 1 mg of cell lysate, add the azide-biotin tag and the click chemistry reaction buffer.
- Incubate for 1 hour at room temperature to covalently link biotin to FOP-bound proteins.
- Add pre-washed streptavidin-coated magnetic beads and incubate for 2 hours at 4°C with rotation to capture the biotin-labeled protein complexes.

- Wash the beads extensively to remove non-specific binders.
- Elute the bound proteins using a high-concentration biotin solution or by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting for specific candidates or by mass spectrometry for unbiased identification.

Visualizations

Hypothetical Signaling Pathway Involving LH1

The following diagram illustrates the hypothetical signaling pathway in which LH1 is a key player. Cellular stress leads to the activation of an upstream kinase (Stress Kinase), which in turn phosphorylates and activates LH1. Active LH1 then hydrolyzes a lipid substrate, leading to the generation of a second messenger that promotes cell survival.

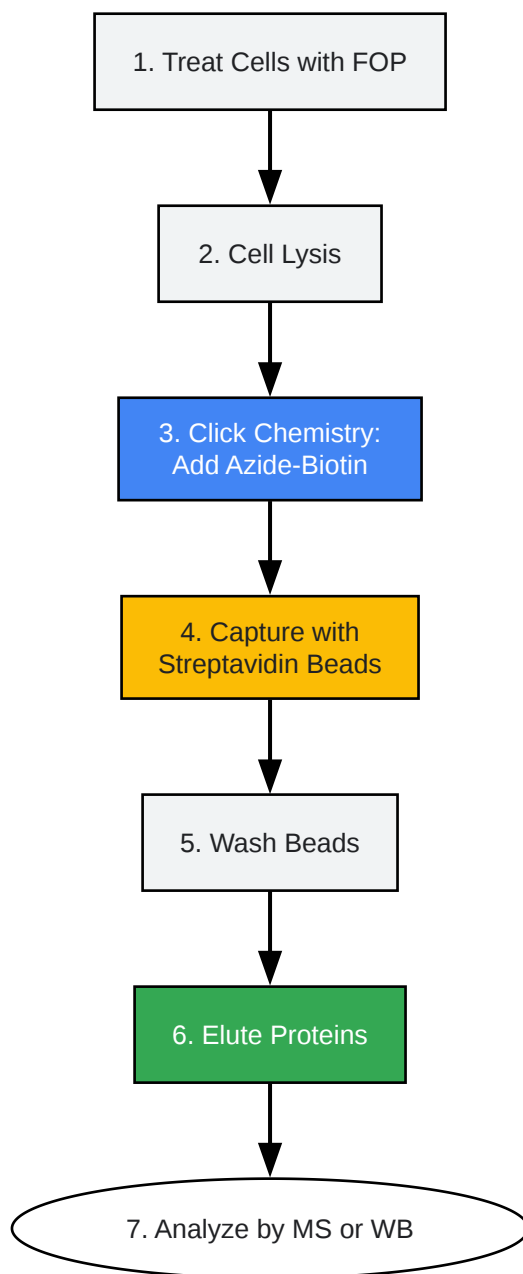


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Caption: Hypothetical LH1 signaling pathway.

Experimental Workflow for FOP Pull-down Assay

This diagram outlines the major steps in the protocol for identifying FOP-interacting proteins.

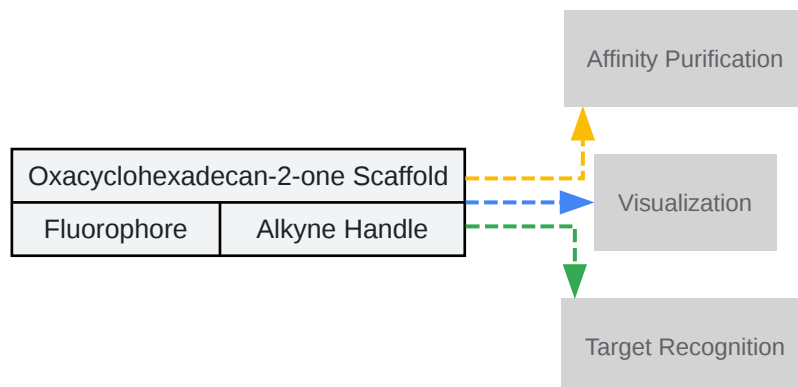


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Caption: Workflow for FOP pull-down experiment.

Logical Relationship of FOP Components

This diagram illustrates the functional components of the hypothetical FOP probe.



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Caption: Functional components of the FOP probe.

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